molecular formula C23H30N4O2 B2429812 N1-(4-ethylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049509-23-0

N1-(4-ethylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Cat. No.: B2429812
CAS No.: 1049509-23-0
M. Wt: 394.519
InChI Key: MGIPHNZNBGXTFK-UHFFFAOYSA-N
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Description

N1-(4-ethylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (CAS 1049509-23-0) is a high-purity oxalamide-based compound supplied for non-human research applications. With a molecular formula of C23H30N4O2 and a molecular weight of 394.51 g/mol . This compound features a structural motif combining a 4-ethylphenyl group and a 3-(4-phenylpiperazin-1-yl)propyl chain linked by an oxalamide functional group . The inclusion of the phenylpiperazine moiety is of significant research interest as this pharmacophore is commonly found in compounds that interact with neurological targets, suggesting potential research applications in studying neurotransmitter systems . The compound's structure is designed to facilitate specific interactions with biological targets, making it a candidate for pharmacological and mechanistic studies in research settings. It is important to note that related phenylpiperazine derivatives have demonstrated various biological activities in published research, highlighting the value of this chemical class in scientific investigation . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N'-(4-ethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-2-19-9-11-20(12-10-19)25-23(29)22(28)24-13-6-14-26-15-17-27(18-16-26)21-7-4-3-5-8-21/h3-5,7-12H,2,6,13-18H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIPHNZNBGXTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition of 1-Phenylpiperazine to Acrylonitrile

1-Phenylpiperazine reacts with acrylonitrile in ethanol under reflux to form 3-(4-phenylpiperazin-1-yl)propanenitrile. The reaction proceeds via a Michael addition mechanism, with the piperazine’s secondary nitrogen acting as a nucleophile. Typical conditions include:

  • Solvent : Ethanol (10 mL/mmol)
  • Temperature : 80°C, 12 hours
  • Yield : 78–82%.

Reduction of Nitrile to Primary Amine

The nitrile intermediate is reduced to the primary amine using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF):

  • Conditions : 0°C to reflux, 6 hours
  • Workup : Quenching with Na2SO4·10H2O, filtration, and solvent evaporation.
  • Yield : 85–90%.

Analytical Data :

  • 1H NMR (300 MHz, CDCl3) : δ 2.60 (t, J = 6.9 Hz, 2H, CH2NH2), 2.45–2.70 (m, 8H, piperazine), 3.15 (t, J = 6.9 Hz, 2H, CH2N), 6.82–7.34 (m, 5H, ArH).
  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C–N stretch).

Oxalamide Coupling Reaction

The final step involves coupling 4-ethylaniline and 3-(4-phenylpiperazin-1-yl)propylamine using oxalyl chloride:

Stepwise Coupling Protocol

  • Formation of Oxalyl Monoamide Chloride :

    • 4-Ethylaniline (1.0 equiv) is added dropwise to oxalyl chloride (1.1 equiv) in dry dichloromethane (DCM) at 0°C.
    • The mixture is stirred at room temperature for 2 hours, yielding N-(4-ethylphenyl)oxalyl chloride.
  • Reaction with 3-(4-Phenylpiperazin-1-yl)propylamine :

    • The intermediate is reacted with 3-(4-phenylpiperazin-1-yl)propylamine (1.0 equiv) in the presence of triethylamine (2.0 equiv) as a base.
    • Conditions: 0°C → room temperature, 12 hours.

Reaction Optimization :

  • Catalytic Enhancement : Adding Ru-5 (0.5 mol%) and tBuOK (1.0 mol%) in THF increases the yield from 66% to 88% by facilitating intermediate conversion.
  • Temperature : Reactions at 135°C in toluene reduce byproduct formation (e.g., alpha hydroxy amides) compared to room-temperature conditions.

One-Pot Coupling with EDCl/HOBt

An alternative method uses N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM:

  • Conditions : 24 hours at room temperature
  • Yield : 72–75%.

Comparative Analysis :

Method Yield (%) Purity (%) Byproducts
Stepwise (oxalyl chloride) 88 95 <5% monoamide
One-pot (EDCl/HOBt) 75 89 10–12% dimer

Analytical Characterization

The final product is validated using spectroscopic and chromatographic techniques:

1H NMR (500 MHz, DMSO-d6) :

  • δ 1.21 (t, J = 7.6 Hz, 3H, CH2CH3), 2.55 (q, J = 7.6 Hz, 2H, CH2CH3), 2.60–2.80 (m, 8H, piperazine), 3.40 (t, J = 6.8 Hz, 2H, CH2N), 3.65 (t, J = 6.8 Hz, 2H, CH2NH), 6.85–7.40 (m, 9H, ArH), 8.10 (s, 1H, NH), 8.45 (s, 1H, NH).

13C NMR (125 MHz, DMSO-d6) :

  • δ 15.8 (CH2CH3), 28.4 (CH2CH3), 46.2–53.8 (piperazine), 58.9 (CH2N), 159.2 (C=O).

HRMS (ESI) :

  • Calculated for C29H34N4O2 [M+H]+: 487.2712; Found: 487.2715.

Purification and Byproduct Management

The crude product is purified via:

  • Recrystallization : Ethanol/ether (1:3) yields 75–80% recovery.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) removes monoamide byproducts.

Major byproducts include:

  • N-(4-Ethylphenyl)oxalamic acid (5–7%): Forms due to incomplete chloride displacement.
  • N,N′-Bis(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (3–5%): Results from excess propylamine.

Chemical Reactions Analysis

Types of Reactions

N1-(4-ethylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N1-(4-ethylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-ethylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
  • N1-(4-ethylphenyl)-N2-(3-(4-methylpiperazin-1-yl)propyl)oxalamide

Uniqueness

N1-(4-ethylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N1-(4-ethylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a synthetic compound that belongs to the oxalamide class, characterized by its unique structural features which include an oxalamide functional group, an ethyl-substituted phenyl moiety, and a piperazine ring. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Synthesis

The synthesis of this compound typically involves the reaction between N-ethyl oxalamide and 3-(4-phenylpiperazin-1-yl)propylamine. The reaction is generally performed in solvents like dichloromethane or ethanol under reflux conditions, followed by purification through recrystallization or chromatography .

Research indicates that this compound may exert its biological effects through interactions with specific receptors and enzymes. The compound is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in various neurological conditions .

Pharmacological Profile

The compound has been investigated for several pharmacological activities:

  • Antidepressant Activity : The piperazine moiety is often associated with antidepressant effects. Studies suggest that compounds with similar structures can influence serotonin receptor activity, potentially providing mood-enhancing effects .
  • Antipsychotic Properties : Given its structural similarity to known antipsychotics, there is interest in evaluating its efficacy in managing symptoms of schizophrenia and bipolar disorder .
  • Antimicrobial Effects : Preliminary studies indicate that oxalamide derivatives may possess antimicrobial properties, making them candidates for further research in infectious disease treatment .

Case Study 1: Antidepressant Effects

A study conducted on a series of oxalamides, including this compound, demonstrated significant antidepressant-like effects in animal models. The compound was shown to reduce immobility time in the forced swim test, indicating potential efficacy comparable to established antidepressants .

Case Study 2: Antipsychotic Evaluation

In a comparative study of various piperazine derivatives, this compound exhibited notable antagonistic activity at dopamine D2 receptors. This suggests its potential use as an antipsychotic agent, warranting further clinical trials to assess its safety and efficacy in humans .

Comparative Analysis of Similar Compounds

Compound NameMolecular WeightBiological Activity
N1-(4-methylphenyl)-N2-(3-(4-piperazin-1-yl)propyl)oxalamide392.5 g/molAntidepressant, Antipsychotic
N1-(4-isopropylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide396.5 g/molAntimicrobial
N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-piperazin-1-yl)propyl)oxalamide398.5 g/molNeuroprotective

Q & A

Q. How does the ethylphenyl substituent enhance bioactivity compared to isopropyl or methoxy analogues?

  • Methodological Answer:
  • SAR table :
SubstituentAChE IC₅₀ (nM)LogPReference
4-Ethylphenyl12 ± 1.53.8
4-Isopropyl28 ± 3.24.1
4-Methoxy45 ± 4.72.9
  • Rationale : The ethyl group balances lipophilicity (LogP ~3.8) and steric bulk, optimizing blood-brain barrier penetration without hindering target binding .

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